molecular formula C8H12 B14476559 3-Methylhept-1-en-6-yne CAS No. 65939-60-8

3-Methylhept-1-en-6-yne

Cat. No.: B14476559
CAS No.: 65939-60-8
M. Wt: 108.18 g/mol
InChI Key: PQBWGRWSMFTXHH-UHFFFAOYSA-N
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Description

3-Methylhept-1-en-6-yne is a linear enyne compound characterized by an alkene group at position 1 and an alkyne group at position 6 of a seven-carbon chain, with a methyl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cycloadditions or metathesis reactions.

Properties

CAS No.

65939-60-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-methylhept-1-en-6-yne

InChI

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h1,5,8H,2,6-7H2,3H3

InChI Key

PQBWGRWSMFTXHH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhept-1-en-6-yne can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method yields 3-oxabicyclo[3.3.0]octenes, indicating a preference for this pathway over the competitive formation of carbobicyclo[3.3.0]octenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves catalytic processes and the use of specialized equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-1-en-6-yne undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-Methylhept-1-en-6-yne has several scientific research applications, including:

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methylhept-1-en-6-yne and related compounds:

Compound Structure Key Functional Groups Synthesis Highlights
This compound Linear C7 chain with enyne Alkene (C1), Alkyne (C6), Methyl (C3) Likely via alkyne alkylation or cross-metathesis (inferred)
3-Éthynylhept-6-en-1-yn-3-ol (III.15e) Linear C7 chain with enyne and alcohol Alkene (C6), Alkyne (C1), Hydroxyl (C3) Synthesized via GP3 route using K₂CO₃/MeOH; purified via flash chromatography
3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one Cyclohexenone ring with substituents Cyclic enone, Isopropenyl (C6), Methyl (C3) Derived from terpene oxidation or aldol condensation (inferred)
(S)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone Chiral cyclohexenone with branched alkyl chain Cyclic enone, Chiral centers, Alkene (C5) Reported in NIST database; stereochemistry impacts reactivity

Spectroscopic and Physical Properties

  • IR Spectroscopy: Linear enynes like this compound typically show ν(C≡C) ~2100–2260 cm⁻¹ and ν(C=C) ~1640–1680 cm⁻¹. In contrast, cyclohexenones exhibit strong ν(C=O) ~1680–1750 cm⁻¹ .
  • Thermal Stability: Cyclic enones (–4) may decompose at lower temperatures due to ring strain, whereas linear enynes are more thermally stable but prone to polymerization without stabilizers.

Research Findings and Implications

  • Metathesis Potential: highlights the use of enynes in asymmetric metathesis, suggesting that this compound could serve as a substrate for generating complex carbocycles .
  • Steric Effects : The methyl group in this compound may hinder regioselectivity in reactions compared to III.15e, where the hydroxyl group directs reactivity via hydrogen bonding.
  • Regulatory Considerations : While references permissible concentration levels (ПДК), this likely applies to industrial handling rather than specific reactivity comparisons .

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